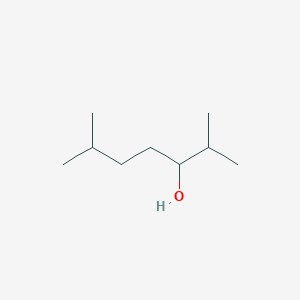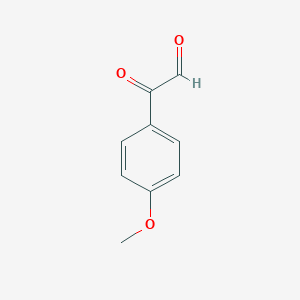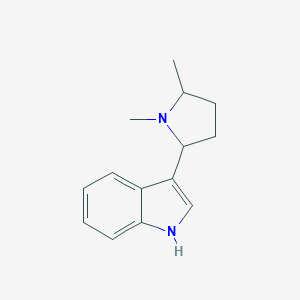
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole, commonly known as DMPI, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPI is a heterocyclic compound that belongs to the class of indole derivatives. It has a unique chemical structure that makes it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of DMPI is not fully understood. However, it is believed to act through the inhibition of various signaling pathways. DMPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. DMPI has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, DMPI has been shown to inhibit the JAK/STAT signaling pathway, which is involved in immune responses.
Biochemical And Physiological Effects
DMPI has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, DMPI has been shown to inhibit the growth of various cancer cell lines. DMPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Furthermore, DMPI has been shown to have anti-oxidant properties, reducing the levels of reactive oxygen species in cells.
Advantages And Limitations For Lab Experiments
DMPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also soluble in a variety of solvents, making it easy to use in experiments. Additionally, DMPI has been shown to have low toxicity, making it safe for use in cell culture experiments. However, there are also some limitations to using DMPI in lab experiments. DMPI has poor aqueous solubility, which can limit its use in certain experiments. Additionally, DMPI has a short half-life, which can make it difficult to study its pharmacokinetics.
Future Directions
There are several future directions for the research on DMPI. One area of research is the development of DMPI derivatives with improved pharmacokinetic properties. Another area of research is the study of the mechanism of action of DMPI. Further research is needed to fully understand how DMPI inhibits various signaling pathways. Additionally, the potential use of DMPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored further. Finally, the potential use of DMPI in combination with other drugs for cancer therapy should be investigated.
Synthesis Methods
DMPI can be synthesized by a variety of methods. One of the most common methods is the reaction of 1H-indole-3-carbaldehyde with 1,5-dimethylpyrrolidin-2-amine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to DMPI using a reducing agent. Another method involves the reaction of indole with 1,5-dimethylpyrrolidin-2-one in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then dehydrated to form DMPI.
Scientific Research Applications
DMPI has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. DMPI has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a potential candidate for the treatment of inflammatory diseases. DMPI has also been found to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, DMPI has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
19137-66-7 |
|---|---|
Product Name |
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-7-8-14(16(10)2)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
LQPZPKOXKQFSPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1CCC(N1C)C2=CNC3=CC=CC=C32 |
synonyms |
3-(1,5-Dimethyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





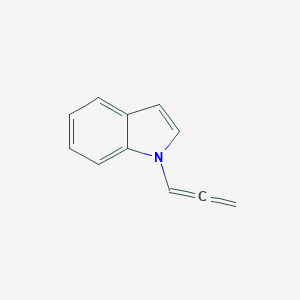
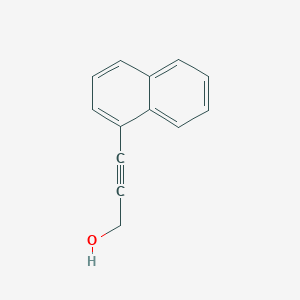
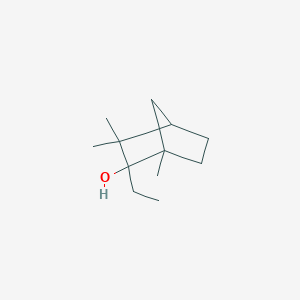
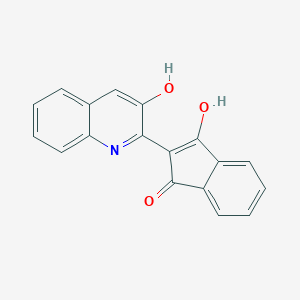
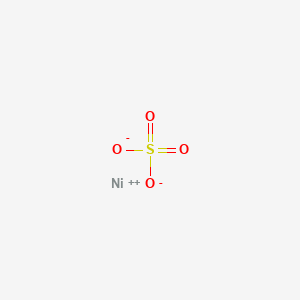
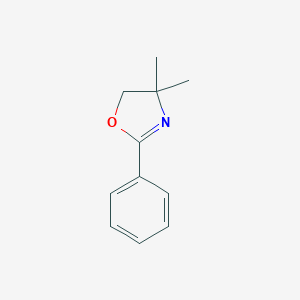
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)



